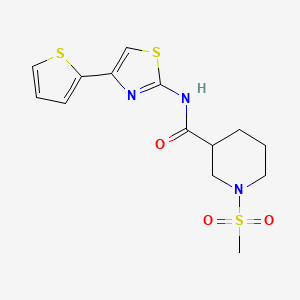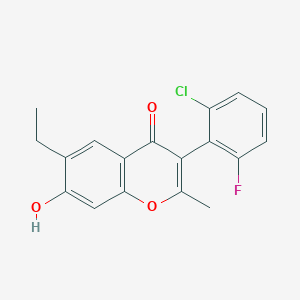![molecular formula C18H21ClN2O B2994346 N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide CAS No. 866042-75-3](/img/structure/B2994346.png)
N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide” consists of a pyrrole ring attached to a benzyl group, which is further connected to a cyclohexanecarboxamide group . The presence of the pyrrole ring is a key feature of this compound .Chemical Reactions Analysis
While specific chemical reactions involving “N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide” are not detailed in the retrieved sources, pyrrole-containing compounds are known to participate in a variety of chemical reactions . These include reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of derivatives related to cyclohexanecarboxamide compounds have been a significant area of research. These compounds, including various derivatives with aryl substituents, have been synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was elucidated, showing the cyclohexane ring adopting a chair conformation, stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring (Özer et al., 2009).
Antitumor Agents
Derivatives of benzothiazole, synthesized based on cyclohexanecarboxamide frameworks, have shown selective cytotoxicity against tumorigenic cell lines, demonstrating potential as potent antitumor agents. This underscores the relevance of cyclohexanecarboxamide derivatives in medicinal chemistry, particularly in cancer therapy (Yoshida et al., 2005).
Polymer Synthesis
Cyclohexanecarboxamide derivatives have been utilized in the synthesis of polyamides, offering insights into the impact of the cyclohexane structure on polymer properties. These polymers have been shown to exhibit good solubility in polar organic solvents and to afford transparent, flexible, and tough films, suggesting applications in materials science (Yang et al., 1999).
Anticancer and α-Glucosidase Inhibitory Activities
The synthesis of pyridine-dicarboxamide-cyclohexanone derivatives has revealed variable anticancer activities and α-glucosidase inhibitory activities, with certain derivatives showing potent efficacy against specific cancer cell lines and high toxicity against liver cancer cells. These findings indicate the therapeutic potential of cyclohexanecarboxamide derivatives in both cancer treatment and diabetes management (Al-Majid et al., 2019).
Hydrogen Bonding and Structural Analysis
Research into the hydrogen bonding and structural analysis of anticonvulsant enaminones, including cyclohexanone derivatives, has provided detailed insights into their molecular structures, which are crucial for understanding their biological activities and potential applications in pharmacology (Kubicki et al., 2000).
Propriétés
IUPAC Name |
N-[(3-chloro-2-pyrrol-1-ylphenyl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c19-16-10-6-9-15(17(16)21-11-4-5-12-21)13-20-18(22)14-7-2-1-3-8-14/h4-6,9-12,14H,1-3,7-8,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFDVFAVLSDHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=C(C(=CC=C2)Cl)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)
![Methyl 2'-amino-6'-(2-(dimethylamino)ethyl)-1-isopropyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2994266.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2994269.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B2994272.png)
![3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2994274.png)

![N-(1-cyanocycloheptyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2994277.png)
![N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2994278.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2994279.png)
![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/no-structure.png)

![N-[cyano(thiophen-3-yl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide](/img/structure/B2994284.png)
